N-Cyclohexyl-3-hydroxy-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-hydroxy-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12-7-9(6-11(8-12)15(18)19)13(17)14-10-4-2-1-3-5-10/h6-8,10,16H,1-5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRXYMWBIJTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-5-nitrobenzoic Acid
The synthesis begins with 3-methoxybenzoic acid , which undergoes nitration to introduce the nitro group at the 5-position. The methoxy group acts as an ortho/para-directing group, while the carboxylic acid’s meta-directing effect ensures regioselective nitration at the 5-position.
Procedure :
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Nitration :
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3-Methoxybenzoic acid is dissolved in concentrated sulfuric acid at 0°C.
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Fuming nitric acid (1.1 equiv) is added dropwise, and the mixture is stirred for 4 hours at 0–5°C.
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The product is precipitated in ice water, filtered, and recrystallized from ethanol to yield 3-methoxy-5-nitrobenzoic acid (78% yield).
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Analytical Data :
Conversion to Acid Chloride
The carboxylic acid is activated as an acid chloride to facilitate amidation.
Procedure :
Amidation with Cyclohexylamine
The acid chloride reacts with cyclohexylamine to form the protected amide intermediate.
Procedure :
-
Amidation :
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3-Methoxy-5-nitrobenzoyl chloride (1.0 equiv) is dissolved in dry THF under nitrogen.
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Cyclohexylamine (1.2 equiv) and triethylamine (1.5 equiv) are added dropwise at 0°C.
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The reaction is stirred at room temperature for 12 hours, then quenched with water.
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The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/EtOAc = 4:1) to yield N-cyclohexyl-3-methoxy-5-nitrobenzamide (85% yield).
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Analytical Data :
Deprotection of Methoxy to Hydroxyl
The methoxy group is cleaved using boron tribromide (BBr₃) to yield the final product.
Procedure :
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Demethylation :
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N-Cyclohexyl-3-methoxy-5-nitrobenzamide (1.0 equiv) is dissolved in dry dichloromethane at -80°C.
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BBr₃ (3.0 equiv) is added dropwise, and the mixture is warmed to 0°C over 2 hours.
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After stirring for 12 hours, the reaction is quenched with saturated NaHCO₃.
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The product is extracted with dichloromethane, dried over MgSO₄, and recrystallized from ethanol/water to yield This compound (75% yield).
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Analytical Data :
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Molecular Formula : C₁₄H₁₇N₂O₄
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Melting Point : 195–197°C
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¹H NMR (DMSO-d₆) : δ 10.20 (s, 1H, OH), 8.20 (t, J = 2.0 Hz, 1H, ArH), 8.05 (dd, J = 2.4, 1.2 Hz, 1H, ArH), 7.55 (t, J = 2.0 Hz, 1H, ArH), 3.60–3.55 (m, 1H, NHCH), 1.75–1.15 (m, 10H, cyclohexyl).
Synthetic Route 2: Direct Nitration of Preformed Amide
Synthesis of N-Cyclohexyl-3-hydroxybenzamide
An alternative route involves nitrating a preformed amide, though this risks over-nitration or poor regioselectivity.
Procedure :
-
Amidation :
-
Nitration :
Challenges :
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Low regioselectivity (5-nitro:7-nitro = 3:1).
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Requires tedious purification.
Comparative Analysis of Synthetic Routes
Route 1 is superior due to higher regiocontrol and scalability, though it requires handling moisture-sensitive BBr₃. Route 2 is less efficient but avoids protection-deprotection steps.
Characterization and Spectral Data
Infrared Spectroscopy (IR)
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-3-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-Cyclohexyl-3-oxo-5-nitrobenzamide.
Reduction: Formation of N-Cyclohexyl-3-hydroxy-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Cyclohexyl-3-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitro group may participate in redox reactions, while the hydroxyl group can form hydrogen bonds with target proteins. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Substituent Position Isomerism
N-Cyclohexyl-2-nitrobenzamide ():
This compound differs by the nitro group at position 2 instead of 5. Structural studies reveal distinct hydrogen-bonding patterns in the crystal lattice, leading to variations in melting points and solubility. The absence of a hydroxyl group reduces its polarity compared to the target compound, impacting bioavailability .2-Hydroxy-5-nitro-N-phenylbenzamide ():
A positional isomer with phenyl instead of cyclohexyl substitution. The nitro group at position 5 enhances electrophilic reactivity, making it a superior precursor for benzoxazepine synthesis compared to its 3-nitro analog. The phenyl group lowers lipophilicity (predicted XLogP3 ~2.0) relative to the cyclohexyl variant .
2.2 Substituent Type and Electronic Effects
5-Chloro-2-hydroxy-N-phenylbenzamide ():
Replacement of the nitro group with chloro reduces electron-withdrawing effects, altering the amide’s resonance stability. This decreases acidity (pKa ~8.5 vs. ~7.2 for nitro derivatives) and impacts binding affinity in biological systems .N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide ():
The benzodioxole ring introduces additional oxygen atoms, increasing hydrogen bond acceptor count (5 vs. 3 in the target compound). This enhances water solubility (Topological Polar Surface Area = 93.4 Ų) but reduces membrane permeability .
Physical and Chemical Properties
| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Applications |
|---|---|---|---|---|---|
| N-Cyclohexyl-3-hydroxy-5-nitrobenzamide | ~292.3 | ~2.8 | 2 | 5 | Benzoxazepine precursor |
| N-Cyclohexyl-2-nitrobenzamide | ~262.3 | ~3.1 | 1 | 3 | Crystallography studies |
| 2-Hydroxy-5-nitro-N-phenylbenzamide | ~258.2 | ~2.0 | 2 | 5 | Medicinal chemistry intermediate |
| N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide | 286.24 | ~2.4 | 1 | 5 | Drug discovery (high solubility) |
Q & A
Q. What are the recommended methods for synthesizing N-Cyclohexyl-3-hydroxy-5-nitrobenzamide with high purity?
Synthesis typically involves a multi-step process:
- Nitro-group introduction : Nitration of the benzamide precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts.
- Cyclohexylamine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-hydroxy-5-nitrobenzoic acid and cyclohexylamine.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key validation : NMR (¹H/¹³C) for functional group confirmation, HPLC for purity assessment .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : SHELXL or OLEX2 software for solving and refining the structure.
- Validation : Check R-factor (<0.05), residual electron density, and CIF file deposition in the Cambridge Structural Database (CSD).
Note : Disorder in the cyclohexyl group may require constrained refinement .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 or NIOSH standards).
- Respiratory protection : Use OV/AG/P99 respirators if airborne particulates are generated.
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Scenario : Discrepancies in nitro-group orientation (planar vs. twisted) between solution-state NMR and solid-state X-ray.
- Methodology :
- Dynamic NMR : Study temperature-dependent spectra to detect rotational barriers.
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data.
- Powder XRD : Confirm bulk crystallinity vs. polymorphic variations.
Insight : Steric hindrance from the cyclohexyl group may restrict rotation in the solid state .
Q. What experimental design considerations optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Variable modifications :
- Nitro group replacement : Test -NO₂ vs. -CF₃/-CN for electronic effects.
- Cyclohexyl substituents : Compare with adamantyl or aryl groups for steric effects.
- Assays :
Q. How can crystallographic disorder in the cyclohexyl ring be addressed during refinement?
- Strategies :
- Multi-position modeling : Split the cyclohexyl ring into two or more conformers.
- ISOR/SADI restraints : Apply geometric constraints to maintain reasonable bond lengths/angles.
- TWIN commands : Use if twinning is detected (check hkl files for merohedral twinning).
- Validation : Monitor ADPs (anisotropic displacement parameters) and Fo-Fc maps post-refinement .
Q. What solvent systems enhance the compound’s stability during long-term storage?
- Stability assays :
- Accelerated degradation : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC.
- pH dependence : Test solubility and degradation in buffers (pH 1–13).
- Optimal conditions : Store in amber vials under argon at –20°C in anhydrous DMSO or ethanol.
Caution : Avoid aqueous solutions due to hydrolysis risk at the amide bond .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and in silico models?
- Case : High predicted IC₅₀ (computational) vs. low observed cytotoxicity (cell-based assays).
- Root causes :
- Metabolic instability : Check for rapid degradation in cell media (LC-MS/MS analysis).
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan).
- Mitigation : Modify the nitro group to -NH₂ (reduction) or introduce electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
